(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione
Description
The compound (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione is a member of the bridged polycyclic ketone family, a class of molecules that has garnered considerable attention in organic chemistry. Its rigid, three-dimensional structure and chiral nature make it a valuable building block in various synthetic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4R)-bicyclo[2.2.2]octane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-4-6-2-1-5(7)3-8(6)10/h5-6H,1-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJKUNDVKHUCMV-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)C1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(=O)[C@H]1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544064 | |
| Record name | (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76478-53-0 | |
| Record name | (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1r,4r Bicyclo 2.2.2 Octane 2,5 Dione
Foundational Synthetic Routes to Bicyclo[2.2.2]octane-2,5-dione Scaffolds
The construction of the bicyclo[2.2.2]octane core is a critical first step. Methodologies often focus on establishing the bridged ring system, with the dione (B5365651) functionality being installed either concurrently or in subsequent steps.
Oxidation and Condensation-Based Syntheses
A notable condensation-based approach to the bicyclo[2.2.2]octane skeleton involves a tandem intermolecular Michael addition followed by an intramolecular aldol (B89426) condensation, a process referred to as a bridged Robinson annulation. ucla.eduresearchgate.net This one-pot synthesis reacts a cyclic or acyclic ketone with a cyclic enone in the presence of a strong acid to yield a bicyclo[2.2.2]oct-5-en-2-one. ucla.edu For instance, the reaction of various ketones with 2-cyclohexen-1-one (B156087) under acidic conditions, facilitated by conventional heating, microwave irradiation, or even at room temperature, provides access to substituted bicyclic enones. ucla.edu The intermediate 1,5-diketone can also be prepared separately and then cyclized under the same acidic conditions to afford the desired bicyclo[2.2.2]octenone. ucla.eduresearchgate.net
Another strategy involves the oxidation of phenolic precursors. For example, the oxidation of 2-alkenylphenols with lead tetraacetate in acetic acid can generate 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones, which can then undergo intramolecular Diels-Alder reactions to form the bicyclo[2.2.2]octane skeleton. jst.go.jpjst.go.jp Similarly, "modified" Wessely oxidation of phenols like 2,6-dimethylphenol (B121312) with lead tetraacetate in the presence of various dienophilic acids leads to the formation of functionalized bicyclo[2.2.2]octenone derivatives through an intramolecular cycloaddition. researchgate.net
Diels-Alder Cycloadditions for Skeletal Construction
The Diels-Alder reaction is a powerful and widely employed method for constructing the bicyclo[2.2.2]octane framework. rsc.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring, which in this case constitutes the bridged system. A common approach utilizes 1,3-cyclohexadiene (B119728) or its derivatives as the diene component.
The reaction of 1,3-cyclohexadiene with appropriate dienophiles can directly lead to the bicyclo[2.2.2]octene system. For example, the reaction with α-acetoxyacrylonitrile has been used in the synthesis of bicyclo[2.2.2]octane-2,5-dione. acs.org Furthermore, the use of masked o-benzoquinones, generated in situ from the oxidation of 2-methoxyphenols, as dienes in Diels-Alder reactions with electron-deficient dienophiles provides an efficient route to highly functionalized bicyclo[2.2.2]octenones. acs.org
While the Diels-Alder reaction is a potent tool, controlling its regio- and stereoselectivity can be challenging. nih.gov The orientation of the dienophile relative to the diene determines the regiochemistry of the product, while the approach of the dienophile from either face of the diene dictates the stereochemistry.
In the synthesis of bicyclo[2.2.2]octane derivatives, achieving the desired substitution pattern and stereochemical configuration is crucial. For instance, the Diels-Alder reaction between unsymmetrical dienes and dienophiles can lead to a mixture of regioisomers. The stereoselectivity, particularly the endo/exo selectivity, is governed by a combination of steric and electronic factors, including secondary orbital interactions. acs.org The use of Lewis acid catalysts can enhance the rate and selectivity of the reaction by coordinating to the dienophile, thereby lowering the energy of the LUMO and influencing the transition state geometry. cdnsciencepub.com However, in some cases, even with catalysis, achieving high selectivity remains a hurdle. cdnsciencepub.com Computational studies, such as those using density functional theory (DFT), can be employed to predict and rationalize the observed regio- and stereoselectivity. jst.go.jpjst.go.jp
A significant side reaction in Diels-Alder cycloadditions, particularly when using reactive dienophiles like acrolein, is polymerization. cdnsciencepub.com This can lead to lower yields of the desired cycloadduct. Several strategies can be employed to mitigate this issue. Performing the reaction under high pressure can favor the desired cycloaddition over polymerization. cdnsciencepub.com The use of polymerization inhibitors is another common and effective method. For example, in industrial-scale syntheses utilizing α-chloroacrylonitrile as a ketene (B1206846) equivalent, (2,2,6,6-tetramethyl-piperidin-1-yl)oxyl (TEMPO) has been successfully used as a polymerization inhibitor.
Asymmetric Synthesis of Optically Active Bicyclo[2.2.2]octane-2,5-diones
The synthesis of enantiomerically pure (1R,4R)-bicyclo[2.2.2]octane-2,5-dione and related chiral compounds is of significant interest due to their utility as chiral building blocks and ligands in asymmetric catalysis. acs.orgresearchgate.net Strategies for achieving this generally fall into two categories: stereoselective synthesis, where the desired stereochemistry is introduced during the reaction, and resolution, where a racemic mixture is separated into its constituent enantiomers.
Stereoselective Diels-Alder Approaches
One of the most effective methods for the asymmetric synthesis of the bicyclo[2.2.2]octane core is the stereoselective Diels-Alder reaction. This can be achieved through several approaches:
Chiral Auxiliaries: A chiral auxiliary can be attached to the dienophile, directing the cycloaddition to occur from a specific face and thus inducing diastereoselectivity. researchgate.netescholarship.org The auxiliary is subsequently removed to afford the enantiomerically enriched product. For example, chiral β-nitroacrylates derived from enantiopure alcohols have been used as dienophiles in reactions with 1,3-cyclohexadiene to produce bicyclic adducts with high diastereoselectivity. researchgate.net The choice of the chiral auxiliary and the Lewis acid catalyst can significantly influence the degree of stereocontrol. researchgate.net
Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can catalyze the Diels-Alder reaction enantioselectively. nih.govresearchgate.net These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer of the product over the other. For instance, chiral N,N'-dioxide ligands in complex with metal salts have been investigated for their ability to catalyze the asymmetric Diels-Alder reaction of norcaradienes. nih.gov
Enzymatic Resolution: A chemoenzymatic approach combines a chemical synthesis with an enzymatic resolution step. acs.org For example, a racemic mixture of a bicyclo[2.2.2]octane derivative can be subjected to enantioselective hydrolysis or acylation catalyzed by an enzyme, such as a lipase. This results in the separation of the two enantiomers, as one reacts at a much faster rate than the other. A practical synthesis of homochiral bicyclo[2.2.2]octane-2,5-dione has been achieved through a Diels-Alder reaction followed by the resolution of an enol acetate (B1210297) derivative using immobilized lipases. acs.org Similarly, optically active bicyclo[2.2.2]octane-2,5-diol has been prepared with high enantiomeric excess (98% ee) via a route starting from an optically active hydroxyketone precursor. nih.gov
| Method | Reactants/Substrate | Catalyst/Auxiliary/Enzyme | Product | Selectivity (dr or ee) | Reference(s) |
| Bridged Robinson Annulation | Ketone + Cyclic Enone | Strong Acid (e.g., PPA, TfOH) | Substituted Bicyclo[2.2.2]oct-5-en-2-one | Not specified (often mixture of diastereomers) | ucla.eduresearchgate.net |
| Diels-Alder | 1,3-Cyclohexadiene + α-Acetoxyacrylonitrile | Not specified | Bicyclo[2.2.2]octane-2,5-dione precursor | Not specified | acs.org |
| Asymmetric Diels-Alder | 1,3-Cyclohexadiene + Chiral β-nitroacrylate | Lewis Acid (e.g., SnCl₄) | Enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acid precursors | High (dr up to >99:1) | researchgate.net |
| Chemoenzymatic Synthesis | Racemic enol acetate of a bicyclo[2.2.2]octane derivative | Immobilized Lipases | Homochiral Bicyclo[2.2.2]octane-2,5-dione | High | acs.org |
| Asymmetric Synthesis | Optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one | - | Optically active (1S,4S)-bicyclo[2.2.2]octane-2,5-dione | 98% ee | nih.gov |
Diastereoselective 1,4-Addition Strategies
The synthesis of optically active bicyclo[2.2.2]octane-2,5-diones has been approached through several routes, with diastereoselective 1,4-addition being a notable strategy. escholarship.orgescholarship.org This method is often presented as an alternative to other synthetic pathways, such as Diels-Alder cycloadditions, which can be complicated by issues like unexpected polymerization or a lack of stereoselectivity. escholarship.org The 1,4-addition, or conjugate addition, approach allows for the controlled formation of the bicyclic skeleton, establishing the required stereocenters with high fidelity. escholarship.orgescholarship.org This strategy is a key component in constructing the chiral framework necessary for producing the enantiomerically pure target compound. escholarship.org
Chemo-enzymatic Synthetic Pathways
Chemo-enzymatic methods provide a practical and efficient route to homochiral bicyclo[2.2.2]octane-2,5-dione. nih.govacs.org A common approach begins with a chemical synthesis, typically a Diels-Alder reaction, to construct the racemic bicyclic framework. nih.govacs.org This is followed by a crucial enzymatic step to resolve the racemic mixture, yielding the desired enantiomerically pure compound. nih.govacs.org This combination of chemical and enzymatic reactions leverages the strengths of both fields to create a highly effective synthetic pathway for this valuable chiral precursor. nih.gov
Enzymatic Resolution of Racemic Intermediates
A key step in many chemo-enzymatic syntheses of this compound is the kinetic resolution of a racemic intermediate. nih.gov One effective method involves the resolution of a racemic enol acetate derivative of the dione. nih.govacs.org This process utilizes enzymes, such as immobilized lipases, to selectively react with one enantiomer of the substrate, allowing for the separation of the two enantiomers. nih.govacs.org The efficiency of this resolution is a critical factor in obtaining the final product in high enantiomeric purity. acs.org While chemical resolution methods exist, such as the fractional recrystallization of diastereomeric derivatives, enzymatic resolutions are often preferred for their high selectivity under mild conditions. researchgate.netacs.org
Table 1: Examples of Enzymatic Resolution in Bicyclo[2.2.2]octane Systems
| Substrate | Enzyme/Method | Reaction Type | Product | Enantiomeric Purity (ee) | Reference(s) |
| Racemic bicyclo[2.2.2]octane-2,5-dione enol acetate | Immobilized Lipases | Resolution | Chiral bicyclo[2.2.2]octane-2,5-dione | Not Specified | nih.gov, acs.org, |
| Racemic cis-bicyclo[2.2.2]octane-2,5-dicarboxylic acid | Enzymatic Means | Chiral Resolution | Enantiopure dicarboxylic acids | Not Specified | researchgate.net |
| Racemic Allyl Carbonates | Ir(I)-catalyst with chiral [2.2.2]-bicyclooctadiene ligand | Kinetic Resolution | Enantioenriched Allyl Carbonates | Up to 98% ee | acs.org |
Bioreduction of Diketones utilizing Engineered Microorganisms (e.g., Saccharomyces cerevisiae)
The bioreduction of bicyclic diketones using microorganisms like Saccharomyces cerevisiae (baker's yeast) is a powerful tool for producing chiral hydroxyketones, which are precursors to the target dione. rsc.orgnih.govresearchgate.net Research has shown that reductases from S. cerevisiae can efficiently reduce bicyclo[2.2.2]octane-2,5-dione to its corresponding hydroxyketones with excellent enantiomeric excesses. rsc.orgrsc.org To overcome issues such as low conversion rates or moderate enantioselectivity seen with standard baker's yeast, genetically engineered strains have been developed. rsc.orgrsc.org For instance, a strain of S. cerevisiae (TMB4100) that overexpresses the reductase encoded by the gene YMR226c demonstrates significantly improved performance. rsc.orgrsc.org This engineered yeast achieves much faster conversion rates (over 40-fold faster) and can produce the resulting hydroxyketones with enantiomeric excesses greater than 99%. rsc.orgrsc.org Optimization of reaction parameters such as pH, substrate concentration, and yeast-to-glucose ratio can further enhance the yield and efficiency of these bioreductions. nih.gov
Table 2: Bioreduction of Bicyclo[2.2.2]octane-2,5-dione with Saccharomyces cerevisiae
| Yeast Strain | Key Feature | Product(s) | Enantiomeric Excess (ee) | Key Finding(s) | Reference(s) |
| Baker's Yeast | Standard Strain | Hydroxyketones | Moderate to >98% | Poor conversion rates for some products. | rsc.org, rsc.org |
| TMB4100 | Genetically engineered to overexpress YMR226c reductase | (+)-4-hydroxybicyclo[2.2.2]octan-2-one & (-)-5-hydroxybicyclo[2.2.2]octan-2-one | >99% for (+)-hydroxyketone; 84-98% for (-)-hydroxyketone | >40-fold faster conversion rate than baker's yeast; improved ee. | rsc.org, rsc.org |
1,2-Carbonyl Transposition Routes from Chiral Precursors
A sophisticated strategy for preparing optically active (1S,4S)-bicyclo[2.2.2]octane-2,5-dione involves a 1,2-carbonyl transposition. researchgate.netnih.gov This route starts from an easily accessible chiral precursor, (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one. researchgate.netnih.gov The transposition effectively moves a carbonyl group to an adjacent carbon atom, a transformation that can be challenging but offers a strategic advantage in synthesis. researchgate.netnih.gov Through a series of steps, this method allows for the synthesis of the C2-symmetric diol, (1S,2S,4S,5S)-bicyclo[2.2.2]octane-2,5-diol, which is then oxidized to the target (1S,4S)-bicyclo[2.2.2]octane-2,5-dione. researchgate.netnih.gov This synthetic pathway is highly effective, yielding the final dione with an excellent enantiomeric excess of 98% ee. researchgate.netnih.gov
Advanced and Scalable Synthetic Techniques
Tandem Intermolecular Michael Addition-Intramolecular Aldol Processes (Bridged Robinson Annulation)
The construction of the bicyclo[2.2.2]octane core can be achieved efficiently through a tandem reaction sequence known as a bridged Robinson annulation. ucla.eduresearchgate.net This process involves an intermolecular Michael addition followed by an intramolecular aldol condensation. ucla.eduresearchgate.net In a typical procedure, a ketone is reacted with a cyclic enone, such as cyclohex-2-enone, in the presence of a strong acid. ucla.eduresearchgate.net This one-pot operation builds the complex bicyclic framework in a single, multi-step process, offering a more direct route compared to traditional multi-step approaches like the Diels-Alder reaction. ucla.edu The resulting bicyclo[2.2.2]oct-5-en-2-ones are versatile intermediates that can be further modified to access a range of bicyclo[2.2.2]octane derivatives. ucla.edu
Transition Metal-Catalyzed Oxidations of Cyclohexane (B81311) Derivatives
The construction of the bicyclo[2.2.2]octane skeleton can be achieved through the oxidative cyclization of suitable cyclohexane derivatives, a transformation often facilitated by transition metal catalysts. This approach leverages the formation of new carbon-carbon bonds through an oxidative process.
A notable example involves the oxidation of 1,4-dimethylene cyclohexane. justia.comgoogle.comgoogle.com In this type of reaction, a transition metal catalyst, such as a palladium compound, is employed in the presence of an oxidizing agent to yield an oxo-substituted bicyclo[2.2.2]octane species. justia.comgoogle.comgoogle.com While this method provides a route to the bicyclo[2.2.2]octane core, the direct and stereoselective synthesis of this compound through this pathway is not extensively detailed in the literature. The process is often general, leading to a variety of oxidized products. google.com For instance, the oxidation of 1,4-dimethylene cyclohexane with palladium(II) acetate and an oxidizing agent like peracetic acid can lead to a mixture of products, including 4-acetoxybicyclo[2.2.2]octan-1-ol and 1,4-diacetoxybicyclo[2.2.2]octane, with the formation of high molecular weight byproducts also being a possibility. justia.com The use of palladium dichloride with oxone as the oxidant has been shown to produce bicyclo[2.2.2]octane-1,4-diol. justia.com
The table below summarizes examples of transition metal-catalyzed oxidations of 1,4-dimethylene cyclohexane, illustrating the variety of products that can be obtained.
| Catalyst | Oxidant | Solvent | Major Product(s) | Citation |
| Palladium(II) acetate | Peracetic acid | - | 4-Acetoxybicyclo[2.2.2]octan-1-ol, 1,4-Diacetoxybicyclo[2.2.2]octane | justia.com |
| Palladium(II) dichloride | Oxone | Water | Bicyclo[2.2.2]octane-1,4-diol | justia.com |
| Palladium(II) acetate | Air | Ethyl acetate | 4-Acetoxybicyclo[2.2.2]octan-1-ol, Bicyclo[2.2.2]octane-1,4-diol | justia.com |
Strategies for Preparing Functionalized and Substituted Bicyclo[2.2.2]octane Systems
A more versatile and widely employed strategy for the synthesis of functionalized and substituted bicyclo[2.2.2]octane systems, including the dione of interest, is the Diels-Alder reaction. nih.govnih.govnih.govacs.orgresearchgate.netcdnsciencepub.comchim.itarkat-usa.org This [4+2] cycloaddition reaction provides a powerful tool for the construction of the bicyclic core with control over stereochemistry and substitution patterns. Both intermolecular and intramolecular variants of the Diels-Alder reaction have been successfully applied.
A practical approach to obtaining the homochiral this compound involves a chemoenzymatic method. nih.govacs.org This strategy begins with a Diels-Alder reaction to form the racemic bicyclic system, followed by an enzymatic resolution to separate the desired enantiomer. For instance, the reaction of a suitable diene and dienophile can produce a racemic enol acetate derivative of the bicyclo[2.2.2]octane-2,5-dione, which is then resolved using immobilized lipases. nih.govacs.org
The synthesis of the enantiomeric (1S,4S)-bicyclo[2.2.2]octane-2,5-dione has been accomplished via a 1,2-carbonyl transposition route starting from the readily available optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one. researchgate.netnih.gov This multi-step synthesis allows for the preparation of the highly enantiomerically pure dione. researchgate.netnih.gov
Intramolecular Diels-Alder reactions have also proven effective in constructing the bicyclo[2.2.2]octane skeleton. nih.govnih.gov For example, the oxidation of 2-alkenylphenols with lead tetraacetate in acetic acid can form 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones, which then undergo an intramolecular cycloaddition to yield the bicyclic framework. nih.gov The regioselectivity of this intramolecular Diels-Alder reaction can be influenced by the nature of the dienophile. nih.gov
The following table presents examples of Diels-Alder strategies for the synthesis of substituted bicyclo[2.2.2]octane systems.
| Diene | Dienophile | Reaction Type | Product | Citation |
| 1,3-Cyclohexadiene | Acrolein | Intermolecular Diels-Alder | Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | cdnsciencepub.com |
| 3-Acylamino-2H-pyran-2-ones | Alkenes | Intermolecular Diels-Alder | 1-Acylaminobicyclo[2.2.2]oct-2-enes | chim.it |
| 6-Acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones | - | Intramolecular Diels-Alder | Substituted Bicyclo[2.2.2]octanes | nih.gov |
| Racemic enol acetate of bicyclo[2.2.2]octane-2,5-dione | - | Enzymatic Resolution | This compound | nih.govacs.org |
| (1R,4S,6S)-6-Hydroxybicyclo[2.2.2]octan-2-one | - | 1,2-Carbonyl Transposition | (1S,4S)-Bicyclo[2.2.2]octane-2,5-dione | researchgate.netnih.gov |
Reactivity and Mechanistic Investigations of 1r,4r Bicyclo 2.2.2 Octane 2,5 Dione
Stereoselective Reduction Pathways
The reduction of the carbonyl groups in (1R,4R)-bicyclo[2.2.2]octane-2,5-dione is a key transformation, leading to valuable chiral hydroxyketones and diols. Both chemical and biological methods have been employed to achieve high levels of stereoselectivity.
The chemical reduction of bicyclo[2.2.2]octane-2,5-diones provides a direct route to corresponding hydroxyketones and diols. The stereochemical outcome is highly dependent on the reducing agent and the substrate's inherent stereochemistry. The synthesis of optically active C₂-symmetric (1S,2S,4S,5S)-bicyclo[2.2.2]octane-2,5-diol has been accomplished with a high enantiomeric excess of 98%. nih.gov This was achieved through a 1,2-carbonyl transposition strategy starting from the readily available optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one. nih.gov This synthetic pathway also enables the preparation of the optically active (1S,4S)-bicyclo[2.2.2]octane-2,5-dione, also with a 98% enantiomeric excess. nih.gov
Metal hydride reductions are commonly used for this class of compounds. acs.org The functionalization of bicyclo[2.2.2]octane-2,5-diones is a versatile strategy for introducing hydroxyl groups in a controlled manner, with the reduction of one ketone group leading directly to a hydroxyketone precursor. The preparation of optically active (1S,4S)-bicyclo[2.2.2]octane-2,5-dione serves as a critical step, providing a chiral starting material for these selective transformations. nih.gov
Biocatalysis, particularly using yeast, offers a powerful and environmentally benign method for the stereoselective reduction of bicyclic ketones. Genetically engineered strains of Saccharomyces cerevisiae have proven highly effective in the reduction of bicyclo[2.2.2]octane-2,5-dione. rsc.orgnih.gov
A screening of various yeast strains identified the reductase encoded by the gene YMR226c from S. cerevisiae as particularly efficient for reducing the dione (B5365651) to its corresponding hydroxyketones. rsc.orgnih.gov The use of a genetically engineered yeast strain, TMB4100, which overexpresses the YMR226c gene, resulted in excellent enantiomeric excesses (ee). nih.gov Specifically, the bioreduction yielded hydroxyketone (+)-(1R,2S,4R)-2-hydroxybicyclo[2.2.2]octan-5-one with over 99% ee and (–)-(1R,4R,5S)-5-hydroxybicyclo[2.2.2]octan-2-one with an enantiomeric excess ranging from 84% to 98%, depending on the degree of conversion. nih.gov The engineered strain also led to a more than 40-fold increase in the conversion rate compared to standard baker's yeast. rsc.orgnih.gov
Control over the bioreduction process is crucial for maximizing yield and stereoselectivity. Key parameters that influence the outcome include the initial substrate concentration, the yeast-to-glucose ratio, the composition of the medium, and pH. nih.gov For the related bicyclo[2.2.2]octane-2,6-dione, it was found that complete conversion with high diastereomeric excess (97% de) and enantiomeric excess (>99% ee) could be achieved in a batch reduction with pH control using an engineered strain overexpressing the reductase gene YDR368w. lu.se Such process optimization and strain engineering strategies are directly applicable to controlling the stereoselective bioreduction of the 2,5-dione isomer.
Table 1: Bioreduction of Bicyclo[2.2.2]octane-2,5-dione with Engineered S. cerevisiae (TMB4100)
| Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|
| (+)-(1R,2S,4R)-2-Hydroxybicyclo[2.2.2]octan-5-one | >99% | nih.gov |
| (–)-(1R,4R,5S)-5-Hydroxybicyclo[2.2.2]octan-2-one | 84-98% | nih.gov |
Other Key Reaction Types
Beyond reduction, the bicyclo[2.2.2]octane-2,5-dione core is a substrate for various other transformations, including cycloadditions to form complex spiro-derivatives and electrochemical reactions that probe its stability and electronic properties.
The rigid bicyclo[2.2.2]octane framework is an attractive building block in the synthesis of complex spirocyclic molecules. niscpr.res.in A two-directional approach utilizing a [4+2] cycloaddition (Diels-Alder reaction) has been used to generate intricate C₂-symmetric bis-armed spirocycles containing the bicyclo[2.2.2]octane unit. niscpr.res.in
Domino reactions provide an efficient route to polycyclic spiro compounds. For instance, a triethylamine-promoted domino reaction involving 1,3-indanedione and 3-methyleneoxindoles allows for the construction of complex triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indolines]. acs.org This process proceeds through a sequence that includes a Diels-Alder reaction to form the bicyclic core. acs.org Other strategies for creating spiro-derivatives include ring-closing metathesis (RCM) combined with other transformations like the Claisen rearrangement. researchgate.net
Table 2: Synthesis of Spiro-Derivatives from Bicyclo[2.2.2]octane Systems
| Reaction Type | Resulting Structure | Reference |
|---|---|---|
| [2+2+2] Co-trimerization and [4+2] Cycloaddition | Bis-armed spirocycles | niscpr.res.in |
| Domino Cyclotrimerization and Diels-Alder Reaction | Triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indolines] | acs.org |
| Claisen Rearrangement and Ring-Closing Metathesis | Spiro-cyclohexene bicyclo[2.2.2]octane derivatives | researchgate.net |
The electrochemical properties of bicyclic diones are influenced by transannular interactions between the carbonyl groups and other substituents. Studies on the related bicyclo[2.2.2]octane-2,6-dione show that it undergoes a two-electron reduction to the corresponding diol without cleavage of the ring structure during controlled-potential electrolysis.
For bicyclic quinones derived from the bicyclo[2.2.2]octane system, the first and second redox potentials have been shown to correlate with the energies of the LUMO (Lowest Unoccupied Molecular Orbital) and LUMO+1 orbitals, respectively. beilstein-journals.org The LUMO+1 orbital often has significant coefficients on the non-quinone part of the bicyclic system, which can make the second reduction potential more sensitive to substituent effects. beilstein-journals.org This theoretical framework helps in understanding the stability of the dione and its reduced forms. The rigid bicyclic structure generally imparts significant stability, although strain can be introduced depending on the substitution pattern and oxidation state. researchgate.net The stability of the bicyclic framework under reducing conditions is crucial for its application in synthesis and materials science. beilstein-journals.org
Computational and Spectroscopic Characterization of 1r,4r Bicyclo 2.2.2 Octane 2,5 Dione
Electronic Structure Determination and Analysis
The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a molecule. For (1R,4R)-Bicyclo[2.2.2]octane-2,5-dione, a combination of advanced spectroscopic techniques and theoretical calculations has been employed to elucidate its complex electronic landscape.
Application of Electron Momentum Spectroscopy (EMS) and Photoelectron Spectroscopy
An experimental and theoretical investigation into the valence electronic structure of bicyclo[2.2.2]octa-2,5-dione (BCOD) has provided significant insights. nih.gov A high-resolution electron momentum spectroscopy (EMS) technique was utilized to probe the momentum distribution of electrons in specific ionization channels. nih.gov This method, which measures the binding energy and momentum of electrons, offers a direct look at the orbital momentum distributions.
These EMS experiments were complemented by an analysis of the molecule's photoelectron spectrum. nih.gov Photoelectron spectroscopy (PES) provides information about the energies of molecular orbitals. The combination of these two techniques allows for a comprehensive mapping of the electronic structure. nih.gov
Theoretical Descriptions of Valence Electronic Structure and Ionization Channels
Computational chemistry has been instrumental in interpreting the complex electronic structure of bicyclo[2.2.2]octa-2,5-dione. nih.gov Theoretical models help to assign the features observed in the EMS and photoelectron spectra to specific molecular orbitals and ionization processes. nih.gov These calculations have been used to understand the influence of strain within the bridged cyclic diketone. nih.gov
By comparing the theoretical and experimental results for BCOD with those of structurally similar molecules, researchers have been able to elucidate the nature of π/σ through-bond interactions. nih.gov These interactions, where orbitals on non-adjacent atoms influence each other via the network of sigma bonds in the bicyclic framework, are a key feature of this class of molecules.
Advanced Computational Chemistry Studies
Modern computational methods, particularly ab initio and density functional theory (DFT), have proven to be powerful tools for understanding and predicting the properties and reactivity of this compound.
Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy
Ab initio and Density Functional Theory (DFT) calculations are fundamental in determining the stable three-dimensional structure and energetic properties of molecules. For bicyclo[2.2.2]octane derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize the molecular geometry and calculate thermodynamic parameters. nih.gov These computational studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's inherent strain and stability.
| Parameter | Typical Calculated Value |
|---|---|
| C-C Bond Length (bridge) | ~1.55 Å |
| C-C Bond Length (bridgehead) | ~1.56 Å |
| C-H Bond Length | ~1.10 Å |
Prediction of Substituent Effects on Spectroscopic Signatures (e.g., 13C NMR Chemical Shifts)
Computational methods are increasingly used to predict spectroscopic data, such as 13C NMR chemical shifts, and to understand how substituents influence these properties. While specific studies on the prediction of substituent effects on the 13C NMR of this compound were not found in the search results, research on related systems, such as 1-nitro-4-substituted bicyclo[2.2.2]octane derivatives, provides a framework for this type of analysis. nih.gov
In such studies, the impact of various electron-donating and electron-withdrawing substituents on the 13C NMR chemical shifts can be calculated using DFT. nih.gov These calculations can help to distinguish between through-bond and through-space electronic effects. For the bicyclo[2.2.2]octane system, it has been shown that the transmission of substituent effects is different compared to aromatic systems like benzene, with through-space interactions playing a more dominant role. nih.gov
| Substituent (at C4) | Substituent Effect Stabilization Energy (SESE) (kcal/mol) |
|---|---|
| NH2 | -1.8 |
| OH | -1.1 |
| CH3 | -0.4 |
| F | 1.1 |
| CN | 3.5 |
These theoretical predictions are invaluable for assigning signals in experimental NMR spectra and for gaining a deeper understanding of the electronic communication within these rigid molecular frameworks.
Frontier Molecular Orbital (FMO) Theory for Understanding Reaction Selectivity (e.g., Diels-Alder)
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and selectivity of chemical reactions, particularly pericyclic reactions like the Diels-Alder reaction. numberanalytics.com This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.com The energy gap between the HOMO and LUMO and the symmetry of these orbitals determine the feasibility and outcome of the reaction. numberanalytics.com
In the context of a Diels-Alder reaction where a bicyclo[2.2.2]octene derivative acts as the dienophile, FMO theory can be used to explain the observed regio- and stereoselectivity. researchgate.net For this compound, which could potentially act as a dienophile due to its electron-withdrawing carbonyl groups, FMO analysis would involve examining the interaction of its LUMO with the HOMO of a diene. DFT calculations can be employed to determine the energies and coefficients of these frontier orbitals. nih.gov
For instance, in intramolecular Diels-Alder reactions leading to bicyclo[2.2.2]octane skeletons, DFT calculations have shown that conjugation of the dienophile with neighboring groups can lower the HOMO-LUMO energy gap, thus facilitating the reaction. nih.gov While a specific FMO analysis for a Diels-Alder reaction involving this compound as a dienophile was not found in the provided search results, the principles of FMO theory provide a robust framework for predicting its reactivity. The stereoselectivity of such reactions in related systems is often governed by steric effects, which can be rationalized by examining the transition state geometries. researchgate.net
Chiroptical Properties and Stereochemical Assignments
Circular Dichroism (CD) spectroscopy is a vital technique for investigating the chiroptical properties of chiral molecules like this compound and confirming stereochemical assignments. researchgate.netnih.gov The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its absolute configuration. cdnsciencepub.com
In a study of simple chiral bicyclic ketones, the chiroptical properties of (1S,4S)-bicyclo[2.2.2]octan-2,5-dione, the enantiomer of the title compound, were investigated using UV, CD, fluorescence, and circularly polarized luminescence (CPL) spectroscopy. researchgate.net The experimental CD spectra are interpreted with the aid of Time-Dependent Density Functional Theory (TD-DFT) calculations, which provide a satisfactory correlation between the observed spectra and the molecule's electronic properties in its ground and excited states. researchgate.net Such comparisons between experimental and calculated spectra are a powerful method for the unambiguous assignment of the absolute configuration of complex chiral molecules. nih.gov
The analysis of carbonyl stretching vibrations using Vibrational Circular Dichroism (VCD), a related technique, can also offer deep insights. researchgate.net For related bicyclic diketones, the presence of other functional groups, such as a C=C double bond, has been shown to significantly enhance the VCD signal, providing a valuable tool for elucidating electronic effects through chiroptical spectroscopies. researchgate.net
Table 1: Spectroscopic Data for Bicyclic Ketones
| Compound | Technique | Key Findings | Reference |
| (1S,4S)-Bicyclo[2.2.2]octan-2,5-dione | UV, CD, CPL, VCD | TD-DFT calculations provide a satisfactory interpretation of absorption and emission chiroptical spectra. | researchgate.net |
| (1R,4R)-Bicyclo[2.2.2]oct-7-en-2,5-dione | UV, CD, CPL, VCD | The presence of the diene moiety leads to a very high increase in the corresponding VCD signal for carbonyl stretching. | researchgate.net |
| Symmetric Carbonyl Compounds | Induced Circular Dichroism (i.c.d.) | Symmetric ketones become optically active when dissolved in chiral solvents; the rotational strengths are dependent on solvent, temperature, and concentration. | cdnsciencepub.com |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules in the solid state. This technique provides a three-dimensional model of the molecule's structure, allowing for direct visualization of the spatial arrangement of its atoms.
While a specific crystallographic study for this compound is not detailed in the provided context, the methodology has been successfully applied to determine the absolute configuration of closely related bicyclic and tricyclic systems. For instance, the absolute configuration of (1R,4R)-2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid was established through X-ray analysis after resolution of its enantiomers. rsc.org Similarly, the absolute stereochemistry of complex tricyclo[3.2.2.0]nonene derivatives, which contain the bicyclo[2.2.2]octane core, was confirmed as (1R, 2R, 3S, 4R, 5S, 6R, 7S) by X-ray crystallography. rsc.org
In another example, the absolute configuration of a chiral glycouril, 2,6-diethyl-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione, was determined to be (1R,5R) via an X-ray diffraction study of a diastereomeric derivative. mathnet.ru These examples underscore the power and reliability of X-ray crystallography in assigning the absolute stereochemistry of compounds featuring the rigid bicyclo[2.2.2]octane framework.
Precursors to Chiral Ligands for Asymmetric Catalysis
The C2-symmetric framework of this compound makes it an ideal starting material for the synthesis of chiral ligands, particularly diene ligands, which have emerged as a highly effective class for transition metal-catalyzed asymmetric reactions.
Synthesis of C2-Symmetric Bicyclo[2.2.2]octa-2,5-diene Ligands
The preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-dienes from this compound is a direct and efficient process. bu.edunih.gov The synthesis begins with the enantiomerically pure diketone, which is obtained through the optical resolution of the racemic mixture. bu.edu The core of the synthetic route involves a two-step sequence. First, the diketone is converted into its corresponding ditriflate. This is typically achieved by treatment with a strong base like lithium diisopropylamide (LDA) followed by a triflating agent. bu.edu The resulting (1R,4R)-ditriflate is then subjected to a palladium-catalyzed cross-coupling reaction with organometallic reagents, such as Grignard reagents (e.g., PhCH2MgBr, PhMgBr), to install substituents at the 2 and 5 positions. bu.edunih.govacs.org This methodology allows for the straightforward synthesis of a variety of 2,5-disubstituted (1R,4R)-bicyclo[2.2.2]octa-2,5-dienes, including ligands like (R,R)-Bn-bod* and (R,R)-Ph-bod*. bu.edu These bicyclo[2.2.2]octadiene-based ligands are notably more stable than their bicyclo[2.2.1]heptadiene analogues, which can be prone to decomposition. bu.edu
Application in Rhodium-Catalyzed Asymmetric 1,4-Additions and Arylations
Chiral diene ligands derived from this compound have demonstrated exceptional performance in rhodium-catalyzed asymmetric reactions. acs.org They have been successfully employed in the 1,4-addition of arylboronic acids to α,β-unsaturated ketones, a key carbon-carbon bond-forming reaction. nih.govacs.orgacs.org In these reactions, the rhodium-diene complex catalyzes the transfer of an aryl group from the boronic acid to the enone with high catalytic activity and excellent enantioselectivity, achieving up to 99% enantiomeric excess (ee). nih.govacs.org
These ligands have also proven superior to many traditional chiral phosphorus ligands in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines, yielding biologically important diarylmethylamines. bu.eduorganic-chemistry.org The (R,R)-Ph-bod* ligand, in particular, has been shown to facilitate this transformation with enantioselectivities ranging from 95-99% ee for a variety of substrates. bu.edu
Table 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Cyclic Enones using Bicyclo[2.2.2]octadiene Ligands
| Entry | Enone Substrate | Ligand | Yield (%) | ee (%) | Configuration |
| 1 | 2-Cyclohexen-1-one (B156087) | (R,R)-Bn-bod | 97 | 96 | R |
| 2 | 2-Cyclohexen-1-one | (R,R)-Ph-bod | 97 | 99 | R |
| 3 | 2-Cyclopenten-1-one | (R,R)-Bn-bod | 91 | 91 | R |
| 4 | 2-Cyclopenten-1-one | (R,R)-Ph-bod | 95 | 92 | R |
Data sourced from references acs.org.
Electronic and Steric Tuning of Ligand Properties
The versatility of the synthetic route to bicyclo[2.2.2]octadiene ligands allows for the systematic tuning of their electronic and steric properties. By varying the aryl or alkyl groups introduced at the 2 and 5 positions via the cross-coupling reaction, the ligand's characteristics can be finely adjusted to optimize performance in specific catalytic applications. acs.orgnih.gov For instance, the introduction of electron-donating or electron-withdrawing substituents on the phenyl rings of Ph-bod* analogues can modulate the electronic properties of the diene, which in turn influences the catalytic activity and enantioselectivity of the rhodium complex. nih.govuwa.edu.au The synthesis of a C1-symmetric ligand bearing one phenyl group and one ferrocenyl group ((R,R)-Fc,Ph-bod) demonstrated that such modifications can lead to even higher enantioselectivity in some cases compared to the C2-symmetric parent ligand. rsc.org This ability to rationally design and modify the ligand scaffold is crucial for expanding the scope and efficiency of asymmetric catalytic methods.
Intermediates in the Total Synthesis of Complex Natural Products
The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core makes this compound a valuable chiral intermediate for constructing the complex polycyclic skeletons of natural products.
Construction of Ryanodine (B192298) and Ryanodol Analogue Scaffolds
Ryanodine and its parent alcohol, ryanodol, are complex diterpenoids with a highly oxygenated and stereochemically dense polycyclic core. nih.gov The total synthesis of these molecules represents a significant challenge in organic chemistry. The bicyclo[2.2.2]octane framework is a key structural motif embedded within the ryanoid skeleton. researchgate.net Synthetic strategies targeting these natural products often rely on the construction of highly functionalized bicyclo[2.2.2]octene derivatives as key building blocks. researchgate.netresearchgate.net These intermediates, which can be accessed through routes involving bicyclo[2.2.2]octane-2,5-dione, serve as versatile scaffolds upon which the remaining rings and functional groups of the target molecule are elaborated. The inherent stereochemistry and conformational rigidity of the bicyclic system provide the necessary control to establish the multiple contiguous stereocenters required for the final complex structure. researchgate.net
Progress Towards the Total Synthesis of Parthenolide
Parthenolide is a sesquiterpene lactone that features a medium-sized 10-membered carbocycle. The synthesis of such medium-sized rings is often complicated by unfavorable transannular interactions and entropic factors. Research efforts toward the total synthesis of parthenolide have utilized optically active bicyclo[2.2.2]octane-2,5-dione as a chiral starting material. escholarship.orgescholarship.org In these synthetic approaches, the bicyclic dione (B5365651) serves as a scaffold to set key stereocenters and to pre-organize the molecule for a subsequent ring-closing metathesis reaction designed to form the challenging 10-membered ring. escholarship.org Although various synthetic approaches to the optically active dione have been explored, its role as a foundational chiral building block is central to strategies aimed at achieving an efficient and stereocontrolled total synthesis of parthenolide. escholarship.orgescholarship.org
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
A primary focus of ongoing research is the creation of more sustainable and cost-effective methods for producing (1R,4R)-bicyclo[2.2.2]octane-2,5-dione and its derivatives. researchgate.net Traditional multi-step syntheses are often inefficient, prompting a shift towards greener alternatives. A significant advancement in this area is the use of biocatalysis. For instance, genetically engineered Saccharomyces cerevisiae (baker's yeast) has been shown to be highly effective for the bioreduction of bicyclo[2.2.2]octane-2,5-dione. rsc.org Specific strains overexpressing certain carbonyl reductases can reduce the diketone to the corresponding chiral hydroxyketones with excellent enantiomeric excess. rsc.org This enzymatic approach offers high selectivity and operates under mild, environmentally friendly conditions. rsc.org
Table 1: Comparison of Synthetic Approaches for Bicyclic Ketones
| Method | Key Features | Advantages | Research Focus |
| Bioreduction | Uses genetically engineered Saccharomyces cerevisiae overexpressing carbonyl reductases. rsc.org | High enantioselectivity (>99% ee for some products), mild reaction conditions, environmentally friendly. rsc.org | Screening new yeast strains and reductases for higher efficiency and broader substrate scope. rsc.org |
| Optimized Chemical Synthesis | Employs microwave assistance and solid-phase reduction of a semicarbazone intermediate. researchgate.net | Shorter reaction times, improved safety profile, reduced cost compared to older methods. researchgate.net | Developing new cost-effective protocols for key intermediates like bicyclo[2.2.2]octane-1,4-dicarboxylic acid. researchgate.net |
Advanced Computational Design of Novel Derivatives with Tailored Reactivity
Computational modeling has become an indispensable tool for designing new derivatives of bicyclo[2.2.2]octane-2,5-dione with customized properties. lu.se Molecular mechanics and other computational methods are used to design and evaluate novel molecular scaffolds based on the bicyclo[2.2.2]octane framework. lu.senih.gov This in silico approach allows researchers to predict the biological activity and physical properties of potential molecules before engaging in laborious and time-consuming synthesis.
A notable application of this strategy is in the design of paclitaxel (B517696) mimetics. Researchers have used computational modeling to design spiro-cyclohexene bicyclo[2.2.2]octane derivatives that mimic the structure and function of the potent anti-cancer drug. lu.seresearchgate.net These studies involve verifying that the designed mimetic aligns with the known pharmacophores of the target molecule. lu.se While initial designs may need further refinement, this computational pre-screening is vital for guiding synthetic efforts toward more promising candidates. researchgate.net This approach is also being used to explore derivatives for functional materials and as potential inhibitors for enzymes like the SARS-CoV-2 main protease. nih.gov
Expanding the Scope of Asymmetric Catalysis with Bicyclo[2.2.2]octane-2,5-dione Derived Ligands
The C₂-symmetric and rigid scaffold of this compound makes it an excellent precursor for chiral ligands used in asymmetric catalysis. acs.orgresearchgate.net Research is actively expanding the library of these ligands and their applications in a variety of metal-catalyzed reactions. Dienes derived from the diketone, such as (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*), have shown exceptional performance as ligands in rhodium-catalyzed asymmetric arylations, achieving high enantioselectivities (95-99% ee). acs.org
A significant emerging area is the development of chiral cyclopentadienyl (B1206354) (Cp) ligands fused to the bicyclo[2.2.2]octane framework. thieme-connect.combohrium.comnih.gov These structurally rigid ligands have been successfully applied in rhodium-catalyzed asymmetric C-H activation reactions, affording complex chiral products in high yield and with excellent enantioselectivity (up to 99% ee). bohrium.comnih.gov The unique geometry of the bicyclo[2.2.2]octane scaffold creates a well-defined chiral pocket around the metal center, which is key to its superior catalytic performance compared to other ligand systems. nih.gov Future work will likely focus on applying these powerful catalytic systems to a broader range of chemical transformations. thieme-connect.comsigmaaldrich.comthieme-connect.com
Table 2: Applications of Bicyclo[2.2.2]octane-Derived Ligands in Asymmetric Catalysis
| Ligand Type | Metal | Reaction Type | Typical Enantioselectivity (ee) | Reference |
| Chiral Diene (e.g., Ph-bod*) | Rhodium | Asymmetric arylation of N-tosylarylimines | 95-99% | acs.org |
| Chiral Diene | Rhodium | 1,4-addition of arylboronic acids to α,β-unsaturated ketones | Up to 99% | researchgate.net |
| Fused Cyclopentadienyl (Cp) | Rhodium | Asymmetric C-H activation of N-methoxybenzamides with quinones | Up to 99% | bohrium.comnih.gov |
| Salen-type Ligands | Transition Metals | Various | Consistent and predictable stereochemical outcomes | researchgate.net |
Exploration of New Functionalization Strategies for Enhanced Scaffold Versatility
To maximize the utility of the bicyclo[2.2.2]octane framework, researchers are exploring innovative functionalization strategies that go beyond the chemistry of its ketone groups. A key frontier is the selective functionalization of the scaffold's C-H bonds. thieme-connect.com This approach allows for the direct introduction of new chemical handles at positions that are otherwise difficult to access, significantly enhancing the structural diversity of possible derivatives. acs.org
Photoredox catalysis is emerging as a powerful tool for achieving these transformations under mild conditions. nih.govacs.org This strategy uses light to generate reactive radical intermediates that can engage in a variety of bond-forming reactions. acs.orgacs.org For instance, photoredox-catalyzed methods are being developed for the functionalization of related bridged bicyclic compounds, demonstrating the potential for C-C and C-heteroatom bond formation. acs.orgnih.gov These advanced synthetic methods, including C-H activation and photoredox catalysis, are crucial for creating highly functionalized and complex scaffolds for applications in medicinal chemistry and materials science. d-nb.infodtu.dkacs.org
Q & A
Q. What are the common synthetic routes for (1R,4R)-bicyclo[2.2.2]octane-2,5-dione, and how do their stereochemical outcomes differ?
The compound is typically synthesized via two primary methods:
- Diels-Alder Cycloaddition : This approach constructs the bicyclo[2.2.2]octane skeleton but often faces challenges like unexpected polymerization and poor stereoselectivity. For example, methyl (Z)-2-nitro-3-(4-nitrophenyl)propenoate reacts with cyclopentadiene to yield carbodiene adducts, but stereochemical control requires computational optimization (e.g., B3LYP/6-31G(d) simulations) .
- Diastereoselective 1,4-Addition : This method improves stereochemical outcomes by leveraging chiral auxiliaries or catalysts. A modified Guha-Krishnamurthy method involves reducing bicyclo[2.2.2]octane-2,5-dione precursors, yielding diastereomerically pure diols .
Q. Which spectroscopic methods are most effective for confirming the stereochemistry and purity of this compound?
- Carbon-13 NMR : The symmetry of the bicyclo[2.2.2]octane framework simplifies assignments. For instance, C-1 and C-4 appear as doublets in off-resonance experiments, while substituent-induced shifts (e.g., methyl or carboxyl groups) at α/β positions are predictable (~14 ppm for α carbons) .
- X-ray Crystallography : Used to confirm absolute configurations, as demonstrated in studies of camphanic ester derivatives .
Q. What safety protocols are recommended when handling bicyclo[2.2.2]octane derivatives in laboratory settings?
- GHS Classifications : Derivatives may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Use PPE (gloves, goggles) and engineering controls (fume hoods) during synthesis .
- Waste Disposal : Follow institutional guidelines for halogenated or toxic byproducts, particularly those classified under "First-Specific Chemical Substances" per chemical safety laws .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes observed in different Diels-Alder approaches to synthesize the bicyclo[2.2.2]octane core?
- Mechanistic Analysis : Computational modeling (e.g., B3LYP/6-31G(d)) reveals that stereochemical discrepancies arise from competing reaction pathways. For example, some adducts form via a two-step heterodiene Diels-Alder process with skeletal rearrangement, while others proceed in a single step .
- Catalytic Optimization : Enzymatic catalysis (e.g., Lipase YS) can enhance enantioselectivity during transesterification of diol intermediates, achieving >97% e.e. in some cases .
Q. Table 1: ^13C NMR Shifts for Bicyclo[2.2.2]octane Derivatives (ppm)
| Substituent | C-1/C-4 (α) | C-2 (substituent) | C-3/C-6 (β) |
|---|---|---|---|
| None (parent dione) | 28.5 | 210.0 (ketone) | 35.2 |
| 2-Methyl | 42.3 | 25.1 | 38.5 |
| 2-Carboxyl | 45.8 | 175.4 | 40.2 |
| Data derived from comparative studies of substituted derivatives . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
